molecular formula C20H21ClN2O3S B2718699 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide CAS No. 2034503-63-2

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide

Cat. No.: B2718699
CAS No.: 2034503-63-2
M. Wt: 404.91
InChI Key: ZDHSVNYITMHZIG-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide is an organic compound characterized by its unique molecular structure. It is recognized for its diverse applications in scientific research, particularly in chemistry, biology, medicine, and various industrial processes.

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3S/c21-16-6-7-18-15(12-16)13-23(20(25)14-26-18)10-9-22-19(24)8-11-27-17-4-2-1-3-5-17/h1-7,12H,8-11,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHSVNYITMHZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple reaction steps. The starting materials often include 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin and a thiol-containing reagent. The synthesis pathway usually proceeds through condensation and substitution reactions under controlled conditions such as specific temperatures and catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale chemical reactors and more sophisticated purification techniques like crystallization and chromatography to ensure the compound's purity and yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction: It can also be reduced using agents like lithium aluminium hydride, converting oxo groups into hydroxyl groups.

  • Substitution: Commonly occurs at the oxazepin ring, particularly the chloro group, which can be replaced by nucleophiles such as amines or alkoxides.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate under acidic or basic conditions.

  • Reduction: Lithium aluminium hydride, sodium borohydride in solvents like ether or THF.

  • Substitution: Amines, alkoxides in solvents such as DMF or DMSO at elevated temperatures.

Major Products Formed:

  • Oxidation: Sulfoxides, sulfones.

  • Reduction: Corresponding alcohols.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules. Its unique chemical properties allow for various reactions such as oxidation, reduction, and substitution, making it valuable for creating derivatives with tailored functionalities.

Biology

Recent studies have investigated the biological interactions of this compound with macromolecules:

  • Anti-Cancer Activity : Research indicates that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, in vitro studies demonstrated that certain benzoxazepine derivatives can inhibit the proliferation of colorectal cancer cells (HCT-116), with IC50 values ranging from 26.75 to 28.85 µg/mL.
CompoundIC50 (µg/mL)Cancer Cell Line
7c28.85 ± 3.26HCT-116
7j26.75 ± 3.50HCT-116
  • Anti-Inflammatory Activity : The compound has been shown to modulate pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting potential therapeutic applications in inflammatory diseases.

Medicine

The pharmacological potential of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide is notable:

  • Therapeutic Uses : Its bioactive properties indicate possible applications in drug development for anti-cancer and anti-inflammatory therapies.

Industry

In industrial applications, this compound is utilized in the manufacture of specific polymers and materials due to its unique chemical properties. Its ability to undergo various chemical transformations makes it suitable for producing specialized compounds used in different industrial processes.

Study on Anti-Cancer Activity

A study published in the Journal of Brazilian Chemical Society synthesized several benzoxazepine derivatives to evaluate their cytotoxic effects on HCT-116 cells. The results indicated significant reductions in cell viability and induced apoptosis through mechanisms involving caspase activation.

Study on Inflammatory Response

Another investigation focused on related compounds demonstrated their ability to inhibit TNF-induced necroptosis in human monocytic U937 cells. This highlighted their potential as therapeutic agents for conditions characterized by excessive inflammation.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, through binding or modulation of activity. The pathways involved can vary depending on its application, but often involve the inhibition or activation of biological processes at a molecular level.

Comparison with Similar Compounds

This compound can be compared to other oxazepin and thioamide derivatives:

  • N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide: Differing by the substitution pattern on the oxazepin ring.

  • 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4-ethylamine: Similar oxazepin core with different side-chain functionality.

Its uniqueness lies in its specific combination of structural features, which impart distinct chemical reactivity and biological activity.

Feel free to dive into any specific section further or ask about something else!

Biological Activity

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide is a synthetic compound belonging to the class of benzoxazepines. Its unique structural features, including a chloro substituent and a phenylthio group, suggest potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties.

  • Molecular Formula : C18H18ClN3O2S
  • Molecular Weight : 357.87 g/mol
  • CAS Number : 2034552-09-3

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:

  • Anti-Cancer Activity
    • Studies have shown that benzoxazepine derivatives can inhibit cancer cell proliferation. For instance, derivatives with similar structures displayed cytotoxicity against various solid tumor cell lines, including colorectal cancer (HCT-116) cells. The IC50 values for these compounds ranged from 26.75 to 28.85 µg/mL, indicating significant anti-cancer potential .
    CompoundIC50 (µg/mL)Cancer Cell Line
    7c28.85 ± 3.26HCT-116
    7j26.75 ± 3.50HCT-116
    • Morphological changes observed in treated cells included nuclear disintegration and chromatin fragmentation, confirming apoptosis as a mechanism of action .
  • Anti-Inflammatory Activity
    • The compound has been evaluated for its ability to modulate pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Research suggests that certain benzoxazepine derivatives can significantly reduce the levels of these cytokines in vitro, indicating potential applications in treating inflammatory conditions .
  • Antimicrobial Activity
    • While the antimicrobial activity of benzoxazepine derivatives is generally limited, some studies have reported significant effects against specific bacterial pathogens. The synthesized compounds showed varying degrees of efficacy against Gram-positive and Gram-negative bacteria .

Study on Anti-Cancer Activity

In a study published in the Journal of Brazilian Chemical Society, researchers synthesized several benzoxazepine derivatives and assessed their cytotoxic effects on HCT-116 cells. The study revealed that these compounds exhibited significant reductions in cell viability and induced apoptosis through mechanisms involving caspase activation and cytokine modulation .

Study on Inflammatory Response

Another investigation focused on the anti-inflammatory properties of related compounds demonstrated that they effectively inhibited TNF-induced necroptosis in human monocytic U937 cells. The findings highlighted the potential for these compounds to serve as therapeutic agents in conditions characterized by excessive inflammation .

Q & A

Q. What are the recommended synthetic routes for N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide?

The synthesis typically involves multi-step organic reactions, including cyclization of the benzoxazepine core, introduction of the chloro-substituent, and coupling of the phenylthio-propanamide moiety. Key steps include:

  • Core formation : Cyclocondensation of 7-chloro-2-aminophenol derivatives with ketones or aldehydes under acidic conditions to form the benzoxazepine ring .
  • Amide coupling : Use of coupling agents like EDCI/HOBt for attaching the ethyl-propanamide chain. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization (e.g., ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are most effective for confirming the compound’s structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify benzoxazepine ring protons (δ 4.1–4.3 ppm for oxazepine methylene groups) and phenylthio-propanamide side-chain resonances .
  • HPLC : Reverse-phase C18 columns (ACN/water mobile phase) to assess purity (>98%) and detect impurities from incomplete coupling reactions .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 417.12) .

Q. How should researchers design initial biological activity screens for this compound?

  • In vitro assays : Prioritize target classes linked to benzoxazepines (e.g., proteases, GPCRs). Use enzymatic inhibition assays (e.g., immunoproteasome inhibition, as in ) at concentrations ranging 1–100 µM .
  • Cell-based models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Include positive controls (e.g., bortezomib for proteasome inhibition) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Orthogonal validation : Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to validate binding to predicted targets like the immunoproteasome .
  • SAR studies : Modify substituents (e.g., chloro to fluoro, phenylthio to methylsulfonyl) and compare activity shifts. For example, replacing the phenylthio group with a methylsulfonyl moiety may enhance solubility but reduce membrane permeability .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with assays .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • LogP adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to the phenylthio-propanamide chain to reduce LogP from ~3.5 to <2.5, improving aqueous solubility .
  • Prodrug design : Acetylate the oxazepine oxygen to enhance oral bioavailability, with enzymatic cleavage in vivo restoring activity .
  • Stability testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., hydrolysis of the amide bond) .

Q. How can researchers elucidate the compound’s mechanism of action when target prediction tools yield ambiguous results?

  • Chemoproteomics : Use affinity-based probes (e.g., alkyne-tagged analogs for click chemistry) to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification .
  • CRISPR screening : Perform genome-wide knockout screens in target cells to identify genes whose loss confers resistance to the compound .
  • Pathway analysis : Integrate transcriptomic data (RNA-seq) from treated vs. untreated cells to map perturbed pathways (e.g., NF-κB signaling for immunoproteasome inhibitors) .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

  • Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction intermediates in real-time, ensuring consistent benzoxazepine ring formation .
  • Design of experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading). For example, a 3² DoE revealed that 15 mol% DMAP at 60°C maximizes coupling efficiency .
  • Quality by design (QbD) : Define critical quality attributes (CQAs) like particle size distribution during crystallization to ensure reproducibility .

Q. How should researchers address low yield in the final amide coupling step?

  • Coupling agent selection : Compare efficiency of EDCI/HOBt vs. HATU/DIPEA. For sterically hindered amines, HATU often improves yields by 20–30% .
  • Solvent screening : Test polar aprotic solvents (DMF vs. DMAc) to enhance reagent solubility. DMAc may reduce racemization in chiral intermediates .
  • Microwave-assisted synthesis : Apply microwave irradiation (100°C, 30 min) to accelerate coupling kinetics and reduce side-product formation .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Benzoxazepine Core Synthesis

StepConditionsYield (%)Purity (HPLC)Reference
CyclocondensationAcOH, 80°C, 12 h6590
ChlorinationPOCl3, DMF, 0°C → 25°C7895
Amide CouplingEDCI/HOBt, DMF, 25°C, 24 h5298

Q. Table 2. Biological Activity Profiling Recommendations

Assay TypeTarget/ModelKey ParametersReference
Enzymatic InhibitionImmunoproteasome (β5i subunit)IC50, Ki determination
CytotoxicityMCF-7 breast cancer cellsEC50, apoptosis markers (caspase-3)
ADMECaco-2 permeability assayPapp (×10⁻⁶ cm/s)

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